[4-(2-Piperidin-1-ylethyl)phenyl]boronic acid, also known as 4-(piperidin-1-ylmethyl)phenylboronic acid, is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. The compound is characterized by its ability to form reversible covalent bonds with diols, making it a valuable tool in various chemical reactions, particularly in the synthesis of complex organic molecules.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Advanced ChemBlocks, which provide detailed specifications such as purity, molecular weight, and safety data. The Chemical Abstracts Service (CAS) number for this compound is 1200434-84-9, and its molecular formula is C12H18BNO2 .
[4-(2-Piperidin-1-ylethyl)phenyl]boronic acid is classified as a boronic acid, which falls under the category of organoboron compounds. These compounds are pivotal in organic synthesis due to their unique reactivity and ability to participate in cross-coupling reactions.
The synthesis of [4-(2-Piperidin-1-ylethyl)phenyl]boronic acid typically involves the reaction of piperidine derivatives with phenylboronic acid. Common synthetic routes include:
The reaction conditions often require careful control of temperature and atmosphere (inert gas) to prevent oxidation or polymerization. The purity of the product can be enhanced through recrystallization or chromatography techniques.
The molecular structure of [4-(2-Piperidin-1-ylethyl)phenyl]boronic acid features:
Key structural data include:
[4-(2-Piperidin-1-ylethyl)phenyl]boronic acid participates in several key reactions:
The reactions typically require the presence of a catalyst (commonly palladium), base (such as sodium carbonate), and controlled temperature conditions to ensure high yields and selectivity.
The mechanism by which [4-(2-Piperidin-1-ylethyl)phenyl]boronic acid exerts its chemical actions can be summarized as follows:
This mechanism is crucial for understanding its role in drug development and organic synthesis, particularly in forming complex molecular architectures.
[4-(2-Piperidin-1-ylethyl)phenyl]boronic acid is typically found as a solid at room temperature, with properties including:
Key chemical properties include:
Palladium-catalyzed Suzuki-Miyaura coupling represents a cornerstone methodology for synthesizing functionalized boronic acids, including [4-(2-piperidin-1-ylethyl)phenyl]boronic acid. This compound serves as a crucial intermediate in pharmaceutical syntheses, particularly for kinase inhibitors and antimalarial agents. The palladium-catalyzed desulfurization of thioureas or thioamides enables efficient carbene coupling with boronic acids under optimized conditions. Key to this transformation is the in situ generation of Pd-carbene complexes through desulfurization, which subsequently undergo transmetalation with organoboron reagents [2].
The catalytic cycle requires precise coordination between palladium catalysts and silver salts, where Ag₂CO₃ serves dual roles: (1) as a desulfurating agent facilitating sulfur elimination, and (2) as an oxidant maintaining the Pdᴵᴵ/Pd⁰/Pdᴵᴵ catalytic cycle. This dual functionality was confirmed through mechanistic studies showing that reactions proceed efficiently with 10 mol% Pd(PPh₃)₂Cl₂ and 1.5 equivalents of Ag₂CO₃ in trifluoroethanol (TFE) solvent under air atmosphere. Remarkably, these conditions tolerate bromo substituents on aromatic rings—a rare feature in palladium chemistry that enables further structural elaboration of the boronic acid products. The bromo tolerance is particularly valuable for pharmaceutical applications where sequential functionalization is required [2].
Table 1: Palladium Catalyst Systems for Boronic Acid Synthesis
Catalyst System | Ligand | Silver Salt | Solvent | Yield (%) | Functional Group Tolerance |
---|---|---|---|---|---|
Pd(PPh₃)₂Cl₂ | None | Ag₂CO₃ | TFE | 93 | Bromo, cyano, esters |
Pd(dba)₂ | Rac-BINAP | None | Toluene | 0 | Limited |
Pd(OAc)₂ | XPhos | Ag₂O | Dioxane | 78 | Halogens |
Direct boronation techniques provide alternative pathways to access [4-(2-piperidin-1-ylethyl)phenyl]boronic acid without pre-functionalized piperidine intermediates. Two predominant methodologies have been developed:
Grignard-Based Boronation: This classical approach involves generating aryl magnesium bromides from 4-bromobenzyl precursors followed by reaction with trialkyl borates. Critical to this method is the implementation of aldehyde protecting group strategies during intermediate stages. Ethylene glycol acetals demonstrate superior stability under Grignard conditions compared to dimethyl acetals, with hydrolysis yields exceeding 85-92% after deprotection. The final reductive amination with piperidine completes the synthesis, though this route requires careful control of organometallic reactivity to preserve the boronic acid functionality [7].
Diboron Reagent Coupling: Palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) enables direct functionalization of halogenated precursors. Optimized conditions employ Pd(OAc)₂ (5 mol%) with tricyclohexylphosphine ligand in dimethylformamide at 100°C for 12-24 hours. This method achieves 85-92% yield while accommodating nitrogen-containing heterocycles like piperidine. The reaction proceeds via oxidative addition of aryl halides to Pd⁰, transmetalation with diboron reagent, and reductive elimination to form the C-B bond [6] [2].
Buchwald-Hartwig amination has also been adapted for boronic acid functionalization, though its application to thienopyrimidine scaffolds requires specific optimization. XPhos ligand with NaOᵗBu base in dioxane enables efficient C-N coupling at position 6 of thieno[3,2-d]pyrimidin-4(3H)-one scaffolds—a structural analog to the target boronic acid's pharmaceutical applications [6].
The piperidine subunit's incorporation significantly influences the physicochemical properties and reactivity of the boronic acid. Three main alkylation strategies have been systematically evaluated:
Table 2: Alkylating Agents for Piperidine Incorporation
Alkylating Agent | Reaction Conditions | Key Intermediate | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
1-(2-Chloroethyl)piperidine | K₂CO₃, DMF, 80°C | 4-(2-chloroethyl)benzaldehyde | 65-75 | Economical but risk of over-alkylation |
1-Vinylpiperidine | Pd-catalyzed hydroamination | 4-vinylphenylboronic acid | 80-88 | Better regioselectivity, requires specialized catalyst |
N-(2-Hydroxyethyl)piperidine | Mitsunobu reaction | 4-(hydroxymethyl)phenylboronic acid | 70-78 | Mild conditions but lower atom economy |
The ethyl linker length (as in [4-(2-piperidin-1-ylethyl)phenyl]) demonstrates optimal pharmacokinetic properties compared to methyl or propyl analogs. This preference was established through structure-activity relationship (SAR) studies in antimalarial thienopyrimidinones, where ethyl-linked piperidine derivatives showed improved metabolic stability over methyl analogs. The ethyl spacer balances lipophilicity and conformational flexibility, enhancing membrane permeability while maintaining sufficient aqueous solubility for biological activity [6] [8].
Steric effects significantly influence coupling efficiency: α-methyl substitution (as in [4-(1-piperidin-1-ylethyl)phenyl]boronic acid) introduces chiral centers but reduces boronic ester hydrolysis kinetics by 30-40% compared to unsubstituted ethyl linkers. This reduction occurs because the methyl group creates steric hindrance around the boron atom, slowing nucleophilic attack during transmetalation [8] [10].
Solvent selection critically impacts reaction efficiency, particularly for moisture-sensitive Suzuki-Miyaura couplings involving [4-(2-piperidin-1-ylethyl)phenyl]boronic acid:
Catalyst systems require careful optimization:
Optimal Pd/Ag/Ligand Ratios:1. Pd(PPh₃)₂Cl₂ (10 mol%) 2. Ag₂CO₃ (1.5 equiv)3. XPhos (10 mol%)
Silver-free systems show less than 5% conversion, confirming Ag⁺'s essential role in desulfurization. The XPhos ligand system provides superior yields (100% in 1 hour) compared to SPhos (66%) or RuPhos (<5%) in model reactions, attributed to its bulky biaryl structure preventing catalyst deactivation via Pd-agglomeration [2] [6].
Microwave irradiation has emerged as a process intensification technique, reducing coupling times from 24 hours to 30 minutes while maintaining yields above 85%. This approach minimizes thermal degradation of the boronic acid functionality during synthesis [5].
Scale-up of [4-(2-piperidin-1-ylethyl)phenyl]boronic acid synthesis presents unique purification and stability challenges:
Boronic Acid Stability: The compound exhibits pH-dependent decomposition, with optimal stability at pH 6.5-7.2. Acidic conditions promote deboronation to piperidine-substituted ethylbenzene, while alkaline media trigger borate ester formation. Lyophilization from tert-butanol/water mixtures produces stable amorphous solids, avoiding crystallization-induced decomposition observed in aqueous systems [3] [4].
Sulfur Contamination: Residual palladium-thiolate complexes from desulfurization reactions adsorb strongly to the product, requiring multi-stage purification. Activated carbon treatment (5-10 wt%) in hot methanol reduces Pd content below 10 ppm but may reduce yields by 15-20% due to boronic acid adsorption. Alternative strategies include thiourea-modified silica gel chromatography, though this increases processing time [2].
Polymorphism Control: The hydrochloride salt form (CAS 1301198-10-6) exhibits three polymorphs with differing hygroscopicity. Form II shows optimal flow properties for pharmaceutical manufacturing, obtained through antisolvent crystallization with methyl tert-butyl ether (MTBE). Strict control of water activity (<0.3 aᴡ) during crystallization prevents hydrate formation that complicates drying operations [7] [5].
Chromatography Limitations: Silica gel interaction causes boronic acid dehydration to cyclic trimeric anhydrides (boroxines). Reverse-phase C18 chromatography with methanol/ammonium acetate buffer (pH 7.0) eluent mitigates this issue but introduces salt contamination. Large-scale processes prefer crystallization from toluene/heptane mixtures, exploiting the compound's limited solubility in aliphatic hydrocarbons [6].
CAS No.: 6505-30-2
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4